molecular formula C15H13ClN2S B3013988 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE CAS No. 449813-22-3

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B3013988
CAS No.: 449813-22-3
M. Wt: 288.79
InChI Key: JVXBBULPPLINSU-UHFFFAOYSA-N
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Description

2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core (a fused bicyclic system with two nitrogen atoms at positions 1 and 3). Key structural attributes include:

  • A methyl group at position 5, enhancing lipophilicity and influencing electronic properties.

The sulfanyl group may modulate reactivity or binding affinity, as seen in related sulfur-containing heterocycles .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-5-6-13-14(7-10)18-15(17-13)19-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXBBULPPLINSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 3-chlorobenzyl chloride with 5-methyl-1H-1,3-benzodiazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder, HCl

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications.

Anticancer Activity

Research indicates that benzodiazole derivatives can exhibit significant anticancer properties. A study highlighted the synthesis of various benzodiazole derivatives, including 2-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole, which showed promising cytotoxicity against different cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer progression.

Antimicrobial Properties

Another area of research focuses on the antimicrobial effects of this compound. A case study demonstrated that derivatives of benzodiazole possess broad-spectrum antibacterial activity. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes.

Material Science

The unique properties of this compound make it suitable for applications in material science.

Polymer Additives

In polymer chemistry, this compound has been explored as a potential additive to enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating benzodiazole derivatives into polymer matrices can improve their resistance to degradation under heat and UV exposure.

Agrochemicals

The agricultural sector is another promising field for the application of this compound.

Pesticidal Activity

Studies have indicated that compounds with a similar structure exhibit significant pesticidal activity against various pests. The incorporation of the sulfanyl group may enhance the bioactivity of this compound, making it a candidate for developing new agrochemical formulations.

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines.
Antimicrobial agentsBroad-spectrum antibacterial activity observed.
Material SciencePolymer additivesEnhanced thermal stability and mechanical properties.
AgrochemicalsPesticidesPotential for developing new agrochemical formulations.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several benzodiazole derivatives, including our compound, and tested them against various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated a dose-dependent increase in cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Properties

A research article in Phytomedicine reported on the synthesis and testing of benzodiazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited effective inhibition zones comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Notable Properties/Applications
2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole 1H-1,3-Benzodiazole - 2-(3-Chlorobenzylsulfanyl)
- 5-Methyl
Potential bioactivity (inferred)
5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one
(Methylclonazepam, )
1,4-Benzodiazepine - 5-(2-Chlorophenyl)
- 1-Methyl
- 7-Nitro
Anxiolytic agent; high purity reported
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ( ) Pyrazole - 5-(3-Chlorophenylsulfanyl)
- 1-Methyl
- 3-Trifluoromethyl
Electrophilic aldehyde for synthesis
Key Observations:

Core Heterocycle Differences :

  • The 1,3-benzodiazole core (target compound) lacks the seven-membered diazepine ring present in Methylclonazepam (1,4-benzodiazepine), likely reducing conformational flexibility but increasing aromatic stabilization .
  • The pyrazole derivative ( ) features a five-membered ring with two adjacent nitrogen atoms, enabling distinct electronic and coordination properties.

Substituent Impact :

  • The 3-chlorobenzylsulfanyl group in the target compound may enhance hydrophobic interactions compared to the 2-chlorophenyl group in Methylclonazepam.
  • The trifluoromethyl group in the pyrazole analog ( ) introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound.

Synthetic and Analytical Methods :

  • Crystallographic tools like SHELXL and ORTEP-3 (used in structural validation, ) are critical for resolving subtle conformational differences in such compounds.
  • Purity analysis protocols for Methylclonazepam ( ) suggest similar methodologies (e.g., HPLC, NMR) could apply to the target compound.

Electronic and Physicochemical Properties

  • Halogen Effects : The 3-chlorophenyl group may engage in halogen bonding, a feature exploited in drug design to improve target affinity .
  • Sulfur Reactivity : The sulfanyl group could participate in redox reactions or coordinate metals, differing from the nitro group in Methylclonazepam, which is redox-active but less nucleophilic.

Biological Activity

2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a benzodiazole ring system, which is often associated with various pharmacological properties. The presence of the 3-chlorophenyl group enhances its interaction with biological targets, making it a candidate for further research in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 3-chlorobenzyl chloride with 5-methyl-1H-1,3-benzodiazole-2-thiol under basic conditions, utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like potassium carbonate (K2CO3) or sodium hydride (NaH) . The unique substitution pattern of this compound influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can inhibit enzyme activity and modulate signal transduction pathways within cells .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodiazole can induce apoptosis in cancer cell lines. In vitro assays demonstrated that certain analogs had IC50 values ranging from 25 to 50 µM against various cancer cell lines, suggesting moderate cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

Further investigations have revealed that this compound can act as an inhibitor of specific enzymes involved in critical metabolic processes. For example, it has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in various signaling pathways related to cell growth and survival. The IC50 values for enzyme inhibition assays suggest significant potency in modulating these pathways .

Case Studies and Research Findings

StudyCompoundModelConcentrationEffect
Ribeiro Morais et al. (2023)Benzodiazole derivativesMCF cell line25 µMInduced apoptosis
PMC8401404 (2021)Benzimidazole analogsHCC827 cell line6.26 µMAntitumor activity
MDPI Review (2023)Benzodiazole variantsIn vitro assaysVariedAntimicrobial activity

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